molecular formula C10H11BrClIN2O2 B8308299 (5-Bromo-6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

(5-Bromo-6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8308299
M. Wt: 433.47 g/mol
InChI Key: YZDOLBGLBINZHY-UHFFFAOYSA-N
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Patent
US09216980B2

Procedure details

Trifluoroacetic acid (30 mL) was added to a solution of (5-bromo-6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (19.0 g, 44 mmol) in DCM (120 mL) and the resultant solution was stirred at ambient temperature for 2 h then concentrated in vacuo. The resultant residue was loaded onto an SCX-2 cartridge (70 g) eluting with acetonitrile (100 mL) then 2N ammonia in methanol (100 mL). The basic fraction was concentrated in vacuo to afford the title compound (11.5 g, 78%). 1H NMR (DMSO-D6, 400 MHz): 7.23 (s, 1H), 5.92 (s, 2H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][C:18]([Cl:23])=[C:19]([Br:22])[C:20]=1[I:21])(C)(C)C>C(Cl)Cl>[Br:22][C:19]1[C:20]([I:21])=[C:15]([NH2:14])[CH:16]=[N:17][C:18]=1[Cl:23]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=C(C1I)Br)Cl)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
WASH
Type
WASH
Details
eluting with acetonitrile (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The basic fraction was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=NC1Cl)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.